Diethyl cis-cyclopropane-1,2-dicarboxylate
Overview
Description
Diethyl cis-cyclopropane-1,2-dicarboxylate is a chemical compound that is part of the cyclopropane family, characterized by its three-membered ring structure. This compound is of interest due to its potential applications in organic synthesis and its role in the study of conformationally restricted molecules .
Synthesis Analysis
The synthesis of cyclopropane derivatives, including those related to diethyl cis-cyclopropane-1,2-dicarboxylate, has been explored in various studies. For instance, bisbenzyl-protected all-cis-1,2,3-tris(hydroxymethyl)cyclopropane was synthesized from commercially available cis-2-butene-1,4-diol, which could be a precursor to related cyclopropane derivatives . Additionally, chiral cyclopropane units have been developed as key intermediates for synthesizing conformationally restricted analogues of histamine, demonstrating the versatility of cyclopropane derivatives in synthesizing compounds with asymmetric structures .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is significant due to the strain in the three-membered ring, which influences their reactivity. The synthesis of chiral cyclopropane units with differentially functionalized carbon substituents in a cis or trans relationship on the cyclopropane ring has been achieved, showcasing the ability to manipulate the molecular structure for desired outcomes .
Chemical Reactions Analysis
Cyclopropane compounds, including diethyl cis-cyclopropane-1,2-dicarboxylate, can undergo various chemical reactions. For example, the electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate results in products such as dimethyl bicyclopropyl-2,2′-dicarboxylates from radical coupling and methyl 2-methoxybut-3-enoate from a carbonium ion intermediate . These reactions highlight the reactivity of the cyclopropane ring and its potential for creating complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The enthalpies of formation for cis- and trans-1,2-diethylcyclopropane have been determined, revealing that the cis-diethyl isomer is less stable than the trans isomer by 1.1 kcal/mol. This difference in stability is attributed to the strain in the cyclopropane ring and the steric effects of the substituents . Such insights are crucial for understanding the behavior of these compounds under various conditions.
Scientific Research Applications
Biophysical Investigation of O-acetylserine Sulfhydrylases
- Scientific Field: Biochemistry and Biophysics .
- Application Summary: Cyclopropane-1,2-dicarboxylic acids are used as tools for the biophysical investigation of O-acetylserine sulfhydrylases (OASS) by fluorimetric methods and saturation transfer difference (STD) NMR .
- Methods of Application: The cyclopropane-1,2-dicarboxylic acids are used in combination with computational and spectroscopic approaches to investigate the binding mode of small molecules to OASS enzymes . Saturation transfer difference NMR (STD-NMR) is used to characterize the molecule/enzyme interactions for both OASS-A and B .
- Results or Outcomes: Most of the compounds induce a several fold increase in fluorescence emission of the pyridoxal 50-phosphate (PLP) coenzyme upon binding to either OASS-A or OASS-B . This makes these compounds excellent tools for the development of competition-binding experiments .
Synthesis of 1,2-Disubstituted Cyclopentadienes
- Scientific Field: Organic Chemistry .
- Application Summary: Cyclopropane-1,2-dicarboxylic acids and similar compounds can be used in the synthesis of 1,2-disubstituted cyclopentadienes . These cyclopentadienes are then used in subsequent Diels-Alder reactions .
- Methods of Application: The cyclopropane-1,2-dicarboxylic acids are used in a series of reactions to prepare the cyclopentadienes . These are then trapped in a Diels-Alder reaction with dimethyl acetylene dicarboxylate .
- Results or Outcomes: The result is a series of substituted norbornadienes .
Synthesis of Diethyl 1,2-Dicyano-3-Alkyl (Aryl)Cyclopropane-1,2-Dicarboxylate
- Scientific Field: Organic Chemistry .
- Application Summary: Diethyl 1,2-dicyano-3-alkyl (aryl)cyclopropane-1,2-dicarboxylate can be synthesized from aldehydes and ethyl cyanoacetate .
- Methods of Application: The synthesis involves the reaction of aldehydes with ethyl cyanoacetate in the presence of BrCN under alkali conditions .
- Results or Outcomes: The result is diethyl 1,2-dicyano-3-alkyl (aryl)cyclopropane-1,2-dicarboxylate .
Gas Phase Ion Energetics
- Scientific Field: Physical Chemistry .
- Application Summary: Cyclopropane, 1,2-dimethyl-, cis- is studied for its gas phase ion energetics . This involves studying the energy required to remove an electron from a gaseous atom or ion, or the energy gained when an electron is added .
- Methods of Application: The study involves the use of electron ionization (EI) methods .
- Results or Outcomes: The ionization energy (IE) and appearance energy (AE) are determined . These values are crucial in understanding the properties of the molecule .
Synthesis of Diethyl 1,2-Dicyano-3-Alkyl (Aryl)Cyclopropane-1,2-Dicarboxylate
- Scientific Field: Organic Chemistry .
- Application Summary: Diethyl 1,2-dicyano-3-alkyl (aryl)cyclopropane-1,2-dicarboxylate can be synthesized from aldehydes and ethyl cyanoacetate .
- Methods of Application: The synthesis involves the reaction of aldehydes with ethyl cyanoacetate in the presence of BrCN under alkali conditions .
- Results or Outcomes: The result is diethyl 1,2-dicyano-3-alkyl (aryl)cyclopropane-1,2-dicarboxylate .
Safety And Hazards
properties
IUPAC Name |
diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-KNVOCYPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl cis-cyclopropane-1,2-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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